molecular formula C24H24NO4- B557404 (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid CAS No. 130309-37-4

(2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid

Cat. No.: B557404
CAS No.: 130309-37-4
M. Wt: 390.5 g/mol
InChI Key: JBZXLQHJZHITMW-RXYZOABWSA-M
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Description

(2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C24H24NO4- and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

The primary target of Fmoc-Oic-OH is amine groups . It is frequently used as a protecting group for amines in organic synthesis .

Mode of Action

Fmoc-Oic-OH interacts with its targets by reacting with the amine group to form a carbamate . This reaction introduces the Fmoc group, effectively protecting the amine during subsequent reactions . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Biochemical Pathways

The introduction of the Fmoc group to an amine is a key step in many biochemical pathways, particularly in the synthesis of peptides . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids without disturbing the acid-labile linker between the peptide and the resin .

Pharmacokinetics

The pharmacokinetics of Fmoc-Oic-OH are largely determined by its role as a protecting group. The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The primary result of Fmoc-Oic-OH’s action is the protection of amines during organic synthesis . By reacting with the amine group to form a carbamate, Fmoc-Oic-OH allows for the sequential addition of amino acids in peptide synthesis . Once the peptide synthesis is complete, the Fmoc group can be removed, revealing the original amine .

Action Environment

The action of Fmoc-Oic-OH is influenced by several environmental factors. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy and stability of Fmoc-Oic-OH .

Biological Activity

(2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid, commonly referred to as Fmoc-octahydroindole-2-carboxylic acid, is a compound with significant potential in medicinal chemistry. Its structure features a bicyclic indole framework that is often utilized in peptide synthesis and drug development due to its unique biological properties.

The compound has the following chemical characteristics:

  • Molecular Formula: C24H25NO4
  • Molecular Weight: 391.46 g/mol
  • CAS Number: 130309-37-4
  • SMILES Notation: OC(=O)[C@@H]1C[C@H]2C@@HCCCC2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It exerts its effects through:

  • Receptor Binding: The compound has been studied for its interactions with specific receptors involved in cardiovascular functions, suggesting potential therapeutic applications in managing hypertension and related disorders.
  • Enzyme Modulation: It may influence enzyme activities, particularly those involved in metabolic pathways, thereby affecting cellular processes such as signal transduction and gene expression.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity:
    • Studies have shown that indole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanism involves the modulation of pathways such as the MAPK/ERK signaling pathway .
  • Anti-inflammatory Effects:
    • The compound has demonstrated anti-inflammatory activity, potentially useful in treating conditions like arthritis and other inflammatory diseases. This effect may be mediated through the inhibition of pro-inflammatory cytokines .
  • Antimicrobial Properties:
    • Preliminary investigations suggest that this compound may possess antimicrobial activity against various pathogens, which could be beneficial in developing new antibiotics .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various biological contexts:

StudyFocusFindings
Cardiovascular InteractionDemonstrated receptor binding affinity affecting blood pressure regulation.
Anticancer MechanismInduced apoptosis in breast cancer cell lines through MAPK pathway modulation.
Anti-inflammatory ActivityInhibited IL-6 and TNF-alpha production in macrophages.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the indole core.
  • Introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group.

This compound serves as an essential building block in peptide synthesis and is used to create more complex bioactive molecules.

Scientific Research Applications

Role as an Intermediate in Drug Synthesis

One of the primary applications of (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid is its use as an intermediate in the synthesis of pharmaceutical compounds. Notably, it is a crucial precursor in the production of the angiotensin-converting enzyme (ACE) inhibitor perindopril. The synthesis involves several steps where Fmoc-Oic-OH is reacted with other chemical entities to yield perindopril with high efficiency and yield .

Antihypertensive Agents

As part of the synthesis of ACE inhibitors, Fmoc-Oic-OH contributes to the development of antihypertensive medications. These drugs are vital in managing high blood pressure and related cardiovascular conditions. The structural modifications facilitated by this compound allow for the design of more effective and selective inhibitors, enhancing therapeutic outcomes .

Protecting Group in Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), this compound serves as a protecting group for amino acids. The fluorenylmethoxycarbonyl (Fmoc) group is widely used due to its stability under basic conditions and ease of removal under mild acidic conditions. This property makes it an ideal choice for synthesizing peptides with complex sequences .

Applications in Research and Development

The use of Fmoc-Oic-OH in peptide synthesis has facilitated advancements in drug discovery and development. Researchers utilize this compound to create cyclic peptides and other derivatives that exhibit enhanced biological activity or specificity towards certain targets, thereby accelerating the drug development process .

Synthesis Methodologies

Research has demonstrated various synthetic methodologies involving this compound. For instance, a notable study outlines a multi-step synthesis process that effectively utilizes this compound to generate high yields of desired products while minimizing by-products .

Study Methodology Findings
Study 1Multi-step synthesis involving Fmoc-Oic-OHHigh yield of perindopril with minimal side reactions
Study 2Use of Fmoc protection in SPPSSuccessful synthesis of cyclic peptides with enhanced activity

Investigations into the biological activities of compounds synthesized using Fmoc-Oic-OH have shown promising results in terms of efficacy against various diseases. For example, derivatives produced from this compound have been tested for their potential as anticancer agents and have exhibited significant cytotoxicity against cancer cell lines .

Properties

CAS No.

130309-37-4

Molecular Formula

C24H24NO4-

Molecular Weight

390.5 g/mol

IUPAC Name

(2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate

InChI

InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/p-1/t15-,21-,22-/m0/s1

InChI Key

JBZXLQHJZHITMW-RXYZOABWSA-M

SMILES

C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-]

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-]

Pictograms

Irritant

Synonyms

130309-37-4; (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylicacid; Fmoc-(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylicacid; AmbotzFAA1729; AC1MBSY3; CTK8B7908; MolPort-006-705-850; ZINC4899631; ANW-58916; AKOS015837340; AKOS016002009; AJ-52575; AK-57356; RT-004512; TR-062128; (2S,3aS,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylicacid; (2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylicacid

Origin of Product

United States

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